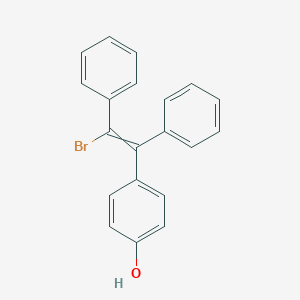

4-(2-Bromo-1,2-diphenylethenyl)phenol

Overview

Description

4-(2-Bromo-1,2-diphenylethenyl)phenol, also known as 4-BDPP, is a phenolic compound which has been studied extensively in both academic and industrial settings. It is a useful compound due to its ability to undergo a variety of reactions and its ability to be used in a variety of applications.

Scientific Research Applications

Antioxidant Properties

4-(2-Bromo-1,2-diphenylethenyl)phenol: has been identified as a potential antioxidant . Antioxidants are crucial in preventing oxidative stress, which can lead to cell damage and various diseases. The compound’s structure allows it to donate electrons to neutralize free radicals, thereby protecting cells from damage.

UV Absorption

This compound is also used in materials that require ultraviolet (UV) light absorption . Its phenolic structure is capable of absorbing harmful UV radiation, making it an ideal additive in plastics, coatings, and sunscreen formulations to enhance their protective properties.

Flame Retardancy

Due to its brominated aromatic structure, 4-(2-Bromo-1,2-diphenylethenyl)phenol is effective as a flame retardant . It can be incorporated into various materials to inhibit or resist the spread of fire, which is essential for safety in electrical applications and construction materials.

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing bioactive natural products . Its reactive sites facilitate the formation of complex molecules that can exhibit anti-tumor and anti-inflammatory activities, contributing to pharmaceutical research and drug development.

Conducting Polymers

Researchers have explored the use of 4-(2-Bromo-1,2-diphenylethenyl)phenol in the synthesis of conducting polymers . These polymers have applications in electronics and materials science, particularly in creating components for organic light-emitting diodes (OLEDs) and solar cells.

Cross-Coupling Reactions

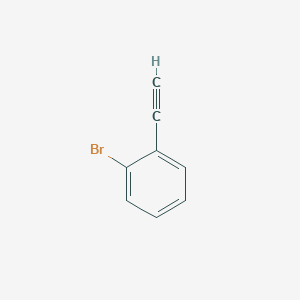

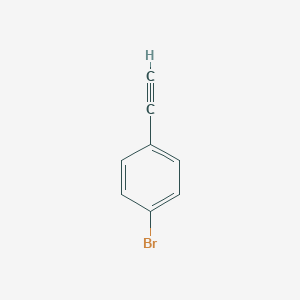

As an aryl bromide reagent, it is utilized in cross-coupling reactions to synthesize compounds for medicinal and material science applications . These reactions are fundamental in creating complex molecules that can lead to new materials with desirable properties or new drugs with therapeutic effects.

properties

IUPAC Name |

4-(2-bromo-1,2-diphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBABWJOIJRXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene | |

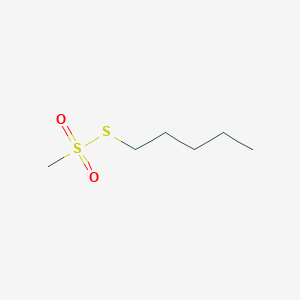

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

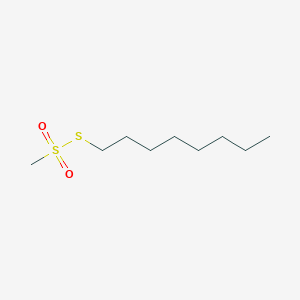

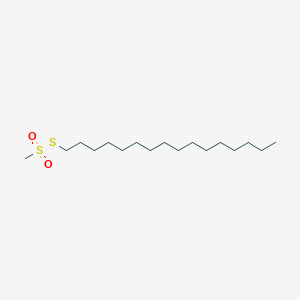

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)